molecular formula C20H27N3O3S B4686980 1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine

1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine

Cat. No. B4686980
M. Wt: 389.5 g/mol
InChI Key: WDWJSBMKAWDAKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine, also known as TMI, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TMI is a synthetic compound that belongs to the class of piperidine derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. This compound has been shown to have a high affinity for the sigma-1 receptor, which is involved in several physiological processes, including pain perception, learning, and memory. This compound has also been shown to have antinociceptive and neuroprotective effects in animal models of neuropathic pain and ischemic stroke.

Mechanism of Action

1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine acts as a sigma-1 receptor agonist, which leads to the modulation of several signaling pathways, including calcium signaling, protein kinase C activation, and the release of neurotrophins. The activation of the sigma-1 receptor by this compound leads to the inhibition of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters, leading to the antinociceptive and neuroprotective effects observed in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of the release of neurotransmitters, the reduction of oxidative stress, and the promotion of neurotrophic factors. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective effects in animal models of ischemic stroke.

Advantages and Limitations for Lab Experiments

1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the physiological processes regulated by this receptor. This compound also has a well-defined mechanism of action, which makes it a useful tool for studying the signaling pathways involved in pain perception and neuroprotection. However, this compound has some limitations, including its relatively low solubility, which may limit its use in some experimental settings.

Future Directions

There are several future directions for the study of 1'-({[5-(2-thienyl)-3-isoxazolyl]methoxy}acetyl)-1,4'-bipiperidine, including the development of more potent and selective sigma-1 receptor agonists, the investigation of the effects of this compound in other animal models of neurological disorders, and the exploration of the potential therapeutic applications of this compound in humans. Additionally, the development of new synthetic routes for this compound may lead to the production of more efficient and cost-effective methods for its synthesis.

properties

IUPAC Name

1-(4-piperidin-1-ylpiperidin-1-yl)-2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c24-20(23-10-6-17(7-11-23)22-8-2-1-3-9-22)15-25-14-16-13-18(26-21-16)19-5-4-12-27-19/h4-5,12-13,17H,1-3,6-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWJSBMKAWDAKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)COCC3=NOC(=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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